molecular formula C8H4Cl2N2 B14014662 2,8-Dichloro-1,7-naphthyridine

2,8-Dichloro-1,7-naphthyridine

Cat. No.: B14014662
M. Wt: 199.03 g/mol
InChI Key: IFIMHYDUPUUCDF-UHFFFAOYSA-N
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Description

2,8-Dichloro-1,7-naphthyridine is a heterocyclic compound with the molecular formula C8H4Cl2N2. It belongs to the class of naphthyridines, which are characterized by a fused-ring system containing two pyridine rings.

Preparation Methods

The synthesis of 2,8-Dichloro-1,7-naphthyridine typically involves the chlorination of 1,7-naphthyridine. One common method includes the reaction of 1,7-naphthyridine with phosphorus oxychloride (POCl3) in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, leading to the formation of this compound . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

2,8-Dichloro-1,7-naphthyridine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the reagents and conditions used. For example, nucleophilic substitution with an amine can yield 2-amino-8-chloro-1,7-naphthyridine.

Scientific Research Applications

2,8-Dichloro-1,7-naphthyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,8-Dichloro-1,7-naphthyridine and its derivatives often involves interaction with specific molecular targets. For instance, in medicinal applications, the compound may inhibit certain enzymes or interact with DNA, leading to its biological effects. The exact pathways and molecular targets can vary depending on the specific derivative and its intended use .

Comparison with Similar Compounds

2,8-Dichloro-1,7-naphthyridine can be compared with other naphthyridine derivatives such as 2,7-Dichloro-1,8-naphthyridine and 1,6-naphthyridine. While these compounds share a similar core structure, their chemical properties and applications can differ significantly. For example:

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and the types of derivatives that can be synthesized from it.

Properties

IUPAC Name

2,8-dichloro-1,7-naphthyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Cl2N2/c9-6-2-1-5-3-4-11-8(10)7(5)12-6/h1-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFIMHYDUPUUCDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C1C=CN=C2Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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